molecular formula C10H16F2N2O B13340155 (S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide

(S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide

Cat. No.: B13340155
M. Wt: 218.24 g/mol
InChI Key: UZIXJJXSHTVJSH-QMMMGPOBSA-N
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Description

(S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclobutane ring substituted with difluoro groups and a pyrrolidinyl moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a involving suitable precursors.

    Introduction of Difluoro Groups: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Pyrrolidinyl Moiety: This step involves nucleophilic substitution reactions where the pyrrolidinyl group is introduced.

    N-Methylation: The final step involves methylation of the nitrogen atom using methyl iodide or similar methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide is unique due to the presence of difluoro groups, which can significantly influence its chemical reactivity and biological activity. These fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C10H16F2N2O

Molecular Weight

218.24 g/mol

IUPAC Name

3,3-difluoro-N-methyl-N-[(3S)-pyrrolidin-3-yl]cyclobutane-1-carboxamide

InChI

InChI=1S/C10H16F2N2O/c1-14(8-2-3-13-6-8)9(15)7-4-10(11,12)5-7/h7-8,13H,2-6H2,1H3/t8-/m0/s1

InChI Key

UZIXJJXSHTVJSH-QMMMGPOBSA-N

Isomeric SMILES

CN([C@H]1CCNC1)C(=O)C2CC(C2)(F)F

Canonical SMILES

CN(C1CCNC1)C(=O)C2CC(C2)(F)F

Origin of Product

United States

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